4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(1,3-Oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a morpholine-derived compound featuring two distinct substituents: a 1,3-oxazol-4-ylmethyl group and a pyrrolidine-1-carbonyl moiety. The oxazole group, a five-membered aromatic heterocycle containing oxygen and nitrogen, enhances π-π stacking interactions, while the pyrrolidine carbonyl introduces conformational flexibility and hydrogen-bond acceptor/donor properties.
Properties
IUPAC Name |
[4-(1,3-oxazol-4-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-3-1-2-4-16)12-8-15(5-6-19-12)7-11-9-18-10-14-11/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVFODCXVWZHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=COC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes.
Mode of Action
The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II. It interacts with the enzyme, inhibiting its activity and leading to changes in the biochemical processes that the enzyme is involved in.
Biochemical Pathways
The inhibition of hCA II affects various biochemical pathways. For instance, hCA II is known to be a target for the treatment of glaucoma. Therefore, the inhibition of this enzyme can potentially lead to the alleviation of glaucoma symptoms.
Result of Action
The compound’s action results in the inhibition of hCA II, which can potentially lead to therapeutic effects in conditions like glaucoma. Additionally, the compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli.
Biological Activity
The compound 4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
- C : 15
- H : 20
- N : 4
- O : 2
Structural Representation
The compound features a morpholine ring connected to a pyrrolidine moiety and an oxazole group, which is crucial for its biological activity.
The biological activity of 4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be attributed to its interactions with various biological targets:
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
- In vitro studies have shown that it exhibits significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment .
- Anticancer Activity :
In Vitro Studies
A series of studies have assessed the compound's efficacy in various biological assays:
- Cholinesterase Inhibition :
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| 4-(oxazol) | 0.055 | 0.017 |
Anticancer Efficacy
In xenograft models, the compound was found to significantly reduce tumor growth by inhibiting the PI3K/Akt pathway, highlighting its potential as an anticancer agent .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests it may provide neuroprotective effects, making it a candidate for further development in Alzheimer's disease therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structural Differences :
- VPC-14449 replaces the oxazole group in the target compound with a thiazole ring linked to a 2,4-dibromoimidazole group.
- The morpholine core is retained, but the substitution pattern (thiazole vs. oxazole) alters electronic properties and steric bulk.
- Synthesis and Characterization: Initial misassignment of bromine positions (4,5-dibromo vs. 2,4-dibromo) in VPC-14449 led to discrepancies in NMR spectra, underscoring the importance of precise structural validation . This highlights that even minor positional isomerism can significantly impact spectroscopic profiles, a critical consideration when comparing analogs .
Compound 28 (4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine)
- Structural Differences :
- Compound 28 features a pyrazole boronic ester substituent instead of the oxazole-pyrrolidine system.
- The morpholine is connected via an ethyl linker, enhancing flexibility compared to the direct methyl linkage in the target compound.
- Functional Utility :
4-Nonanoylmorpholine
- Structural Differences: A simpler derivative with a nonanoyl (C9 acyl) group replacing the heterocyclic substituents.
- Physicochemical Properties: The long alkyl chain increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
Aleglitazar ((S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzothiophen-7-yl]propionic acid)
- Structural Differences :
- Aleglitazar incorporates a benzothiophene core and a propionic acid group, absent in the target compound.
- Both share a 1,3-oxazol-4-yl group but differ in connectivity (ethoxy linker vs. methyl linker).
- Pharmacological Relevance :
Tabulated Comparison of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
